molecular formula C15H14N2O4 B11840234 Diethyl 7-cyanoindolizine-1,3-dicarboxylate

Diethyl 7-cyanoindolizine-1,3-dicarboxylate

Cat. No.: B11840234
M. Wt: 286.28 g/mol
InChI Key: CWKJAOPBHSQGTL-UHFFFAOYSA-N
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Description

Diethyl 7-cyanoindolizine-1,3-dicarboxylate is a unique chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol . This compound belongs to the indolizine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 7-cyanoindolizine-1,3-dicarboxylate typically involves the cycloaddition of pyridinium ylides with alkynes. This reaction is performed under mild conditions, often at room temperature, and can be facilitated by the presence of electron-withdrawing groups on both the pyridinium ylide and the alkyne . For example, the reaction of pyrrole-2-carbaldehydes with 4-bromobut-2-enenitrile in the presence of potassium carbonate in dry dimethylformamide at 70°C for 6-10 hours yields 7-cyanoindolizine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-cyanoindolizine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, alkyl- and aryllithium compounds, and oxidizing agents like tetrachloro-1,2-benzoquinone . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield addition-oxidation products, while substitution reactions can produce various substituted indolizine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 7-cyanoindolizine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, some indolizine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of COX-2, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 7-cyanoindolizine-1,3-dicarboxylate stands out due to its unique cyano and ester functional groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

diethyl 7-cyanoindolizine-1,3-dicarboxylate

InChI

InChI=1S/C15H14N2O4/c1-3-20-14(18)11-8-13(15(19)21-4-2)17-6-5-10(9-16)7-12(11)17/h5-8H,3-4H2,1-2H3

InChI Key

CWKJAOPBHSQGTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C=CC(=C2)C#N)C(=O)OCC

Origin of Product

United States

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